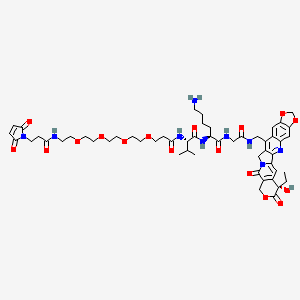

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZKPYGAINDCHM-OMTGMLLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H69N9O17 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the drug-linker conjugate MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the molecular rationale, cellular processing, and cytotoxic effects of this conjugate, supported by available quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to this compound

This compound is a sophisticated drug-linker system designed for targeted delivery of a potent cytotoxic agent to cancer cells. It comprises several key functional units:

-

MP (Maleimide): A reactive group that enables covalent conjugation to thiol groups on monoclonal antibodies (mAbs), typically those on cysteine residues.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC, reducing aggregation and potentially improving tolerability.[1]

-

Val-Lys-Gly (Valine-Lysine-Glycine): A tripeptide sequence that serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2] This ensures targeted release of the payload within the cancer cell.

-

7-MAD-MDCPT (a derivative of Camptothecin): The cytotoxic payload. This potent small molecule is an inhibitor of topoisomerase I, a critical enzyme for DNA replication and repair.[3][4]

When conjugated to a tumor-targeting monoclonal antibody, this drug-linker creates an ADC that is designed to be stable in systemic circulation and to release its cytotoxic payload specifically within cancer cells, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[2]

Core Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is achieved through a multi-step process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.

Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the specific target antigen. The binding of the ADC to its cognate antigen initiates the process of internalization.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized vesicle, or endosome, then traffics through the endo-lysosomal pathway, eventually fusing with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the next step in the mechanism of action.

Proteolytic Cleavage and Payload Release

Inside the lysosome, the Val-Lys-Gly tripeptide linker is recognized and cleaved by lysosomal proteases, with cathepsin B being a key enzyme in this process.[2] This enzymatic cleavage liberates the 7-MAD-MDCPT payload from the antibody and linker components. The released payload can then translocate from the lysosome into the cytoplasm and subsequently into the nucleus.

Inhibition of Topoisomerase I and Induction of Apoptosis

Once in the nucleus, the 7-MAD-MDCPT payload exerts its cytotoxic effect by inhibiting topoisomerase I.[3][4] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The camptothecin derivative stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][4]

This stabilization of the topoisomerase I-DNA cleavage complex leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this complex, it results in the formation of a double-strand DNA break, a highly lethal form of DNA damage.[3][4] The cell's DNA damage response (DDR) is then activated, primarily through the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways. If the DNA damage is too extensive to be repaired, these pathways will trigger the apoptotic cascade, leading to programmed cell death.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the mechanism of action and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of Action of the ADC.

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay.

Figure 3: Experimental Workflow for Topoisomerase I Inhibition Assay.

Quantitative Data

While specific quantitative data for an ADC utilizing the precise this compound drug-linker is not extensively available in the public domain, the following tables summarize relevant data for the payload and similar camptothecin-based ADCs. This information provides a strong indication of the expected potency and efficacy.

Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT Payload

| Cell Line | IC50 (nM) |

| 786-0 | 100-1000 |

| BxPC3 | 100-1000 |

| HL-60 | 100-1000 |

| SK-MEL-5 | 10-100 |

| L540cy | 10-100 |

| MM.1R | 10-100 |

| MOLM13 | 10-100 |

| Ramos | 10-100 |

| SU-DHL-4 | 10-100 |

| U266 | 10-100 |

Note: Data represents the activity of the free payload and is indicative of its intrinsic cytotoxic potential.

Table 2: Representative In Vitro Cytotoxicity of a Camptothecin-Based ADC

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-Targeting Control ADC IC50 (nM) |

| Ramos | High | 15 | >1000 |

| Daudi | Moderate | 45 | >1000 |

| Jurkat | Negative | >1000 | >1000 |

| K562 | Negative | >1000 | >1000 |

Note: This data is for a hypothetical anti-CD22 ADC with a camptothecin payload and demonstrates target-dependent cytotoxicity.

Table 3: Representative In Vivo Efficacy of a Camptothecin-Based ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Non-Targeting ADC | 3 | < 20 |

| Targeting ADC | 1 | ~60 |

| Targeting ADC | 3 | >90 (Tumor Regression) |

Note: This data is representative of the expected anti-tumor activity of a potent camptothecin-based ADC in a preclinical model.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ADCs with the this compound drug-linker.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the ADC that inhibits the growth of a cancer cell population by 50% (IC50).

Materials:

-

Target and control cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. Add the dilutions to the respective wells and incubate for a period of 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.

Topoisomerase I Inhibition Assay

Objective: To assess the ability of the released payload to inhibit the catalytic activity of topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

This compound payload

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator and gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and varying concentrations of the payload.

-

Enzyme Addition: Add human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control reaction with no inhibitor.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)

-

Human cancer cell line

-

ADC, control antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

ADC Administration: Administer the ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The this compound drug-linker represents a highly promising platform for the development of next-generation antibody-drug conjugates. Its design incorporates a potent topoisomerase I inhibitor with a protease-cleavable linker and a hydrophilic spacer, all of which contribute to a favorable therapeutic window. The mechanism of action, involving targeted delivery, lysosomal cleavage, and induction of DNA damage-mediated apoptosis, provides a strong rationale for its application in oncology. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of ADCs based on this innovative technology. Further research and clinical development are warranted to fully realize the therapeutic potential of this approach.

References

An In-depth Technical Guide to MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a sophisticated drug-linker conjugate engineered for the development of next-generation antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[4][5][6] This technical guide provides a comprehensive overview of the this compound drug-linker, including its mechanism of action, detailed experimental protocols for ADC development, and relevant quantitative data.

The structure of this compound comprises several key components: a maleimide (MP) group for covalent attachment to antibody thiols, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility, a protease-cleavable valine-lysine-glycine (Val-Lys-Gly) tripeptide linker, and the potent cytotoxic payload, Gly-7-MAD-MDCPT, which is a derivative of camptothecin.[7] The payload, 7-MAD-MDCPT, is a topoisomerase I inhibitor.[7][8]

Mechanism of Action and Signaling Pathway

The cytotoxic activity of this compound is exerted by its camptothecin-based payload, Gly-7-MAD-MDCPT.[7][9] Camptothecins are potent anticancer agents that function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[6][7] The payload traps the topoisomerase I-DNA cleavage complex, leading to the accumulation of single-strand DNA breaks.[7] During the S-phase of the cell cycle, these single-strand breaks are converted into double-strand breaks, which trigger a cascade of cellular events culminating in apoptotic cell death.[7]

The cellular response to the DNA damage induced by Gly-7-MAD-MDCPT is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) signaling pathways.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a sophisticated drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and an exploration of its mechanism of action. The information presented is intended to support researchers and professionals in the field of targeted cancer therapy and ADC development.

Chemical Structure and Components

This compound is a complex molecule comprising four key components: a methoxy-poly(ethylene glycol)4 (MP-PEG4) moiety, a protease-cleavable peptide linker (Val-Lys-Gly), a self-immolative spacer (7-MAD), and a potent topoisomerase I inhibitor payload (MDCPT), a derivative of camptothecin.

The complete chemical structure is visualized below, followed by a breakdown of its individual components.

Caption: Schematic of this compound structure.

-

MP-PEG4 (Methoxy-Poly(ethylene glycol)4): A hydrophilic polymer that enhances the solubility and pharmacokinetic properties of the ADC.[1] Its linear formula is CH₃O(CH₂CH₂O)₄H.[2]

-

Val-Lys-Gly (Valine-Lysine-Glycine): A tripeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted release of the cytotoxic payload within cancer cells.[3]

-

7-MAD (7-methyl-1,5-diazocan-2-one): A linker component. While the search results use the term "7-MAD," a more common self-immolative spacer used in similar contexts is p-aminobenzyl alcohol (PABA). For the purpose of this guide, we will assume a self-immolative spacer function.

-

MDCPT (a derivative of Camptothecin): A potent topoisomerase I inhibitor.[4][5] Camptothecins function by trapping the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptosis.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its cytotoxic payload.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₉N₉O₁₇ | [4] |

| Molecular Weight | 1104.17 g/mol | [6] |

| CAS Number | 2378428-19-2 | [4] |

| Purity | >98% | [7] |

| Solubility | Soluble in DMSO | [6] |

| Storage Temperature | -20°C | [4] |

Table 1: Physicochemical Properties of this compound.

| Cell Line | IC₅₀ (nM) | Reference |

| 786-0 (Renal) | 100-1000 | [8] |

| BxPC3 (Pancreatic) | 100-1000 | [8] |

| HL-60 (Leukemia) | 100-1000 | [8] |

| SK-MEL-5 (Melanoma) | 10-100 | [8] |

| L540cy (Lymphoma) | 10-100 | [8] |

| MM.1R (Multiple Myeloma) | 10-100 | [8] |

| MOLM13 (Leukemia) | 10-100 | [8] |

| Ramos (Lymphoma) | 10-100 | [8] |

| SU-DHL-4 (Lymphoma) | 10-100 | [8] |

| U266 (Multiple Myeloma) | 10-100 | [8] |

Table 2: In Vitro Cytotoxicity of the Gly-7-MAD-MDCPT Payload.[8]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis followed by solution-phase conjugation. The general workflow is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on information extracted from patent literature and general knowledge of peptide and bioconjugation chemistry.[7]

Step 1: Synthesis of Fmoc-Val-Lys(Boc)-Gly-7-MAD-MDCPT

This intermediate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled on a resin, followed by the coupling of the 7-MAD linker and the MDCPT payload. The N-terminus of Valine is protected with an Fmoc group, and the side chain of Lysine is protected with a Boc group.

Step 2: Fmoc Deprotection

-

Reagents: 20% Piperidine in Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Fmoc-Val-Lys(Boc)-Gly-7-MAD-MDCPT in the 20% piperidine in DMF solution.

-

Stir the reaction at room temperature for 10-30 minutes.

-

Monitor the reaction for complete deprotection using UPLC-MS.

-

Concentrate the reaction mixture in vacuo to yield H-Val-Lys(Boc)-Gly-7-MAD-MDCPT as a solid.

-

Step 3: Coupling of MP-PEG4

-

Reagents: H-Val-Lys(Boc)-Gly-7-MAD-MDCPT, activated MP-PEG4 (e.g., MP-PEG4-NHS ester), anhydrous DMF, and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).

-

Procedure:

-

Dissolve H-Val-Lys(Boc)-Gly-7-MAD-MDCPT in anhydrous DMF.

-

Add the activated MP-PEG4 and DIPEA to the solution.

-

Stir the reaction at room temperature until completion, monitoring by UPLC-MS.

-

Step 4: Purification

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Procedure:

-

Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired product.

-

Lyophilize the pure fractions to obtain this compound as a solid.

-

Step 5: Characterization

-

Methods: Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Procedure:

-

Confirm the molecular weight and purity of the final product using LC-MS.

-

Elucidate the structure and confirm the identity of the compound using ¹H and ¹³C NMR.

-

Mechanism of Action and Signaling Pathway

The cytotoxic activity of this compound is exerted through its payload, a camptothecin derivative that inhibits topoisomerase I.[3] Upon internalization of the ADC into a target cancer cell, the Val-Lys-Gly linker is cleaved by lysosomal proteases, releasing the drug. The released drug then diffuses into the nucleus and stabilizes the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage. The resulting DNA damage activates the DNA damage response (DDR) pathways, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which ultimately leads to cell cycle arrest and apoptosis.[3][5]

Caption: Signaling pathway of MDCPT-induced cell death.

Conclusion

This compound is a highly engineered drug-linker for ADCs, designed for enhanced stability, targeted drug delivery, and potent anti-tumor activity. The strategic combination of a hydrophilic PEG spacer, a protease-cleavable peptide linker, and a powerful topoisomerase I inhibitor payload makes it a promising component for the development of effective and safer cancer therapies. This guide provides a foundational understanding of its structure, synthesis, and mechanism to aid in the advancement of ADC research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Camptothecin-Based ADC Linkers for Cancer Research

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads, ADCs offer a promising strategy to enhance therapeutic windows. Among the most successful payloads are derivatives of camptothecin, a potent topoisomerase I inhibitor.[1][2] The clinical success of ADCs like trastuzumab deruxtecan (Enhertu®) and sacituzumab govitecan (Trodelvy®) has underscored the critical role of the linker, the chemical bridge connecting the antibody to the payload.[2][3] This guide provides a detailed examination of the linkers employed in camptothecin-based ADCs, focusing on their chemistry, mechanism of action, and impact on ADC efficacy and safety.

The Core Components and Mechanism of Action

An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker.[4] Camptothecin and its analogs, such as SN-38 and deruxtecan (DXd), function by inhibiting topoisomerase I, an enzyme essential for DNA replication.[1][3] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[1][5]

The general mechanism of a camptothecin-based ADC is a multi-step process:

-

Circulation & Targeting: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its target antigen on the surface of a cancer cell.[2]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked into intracellular compartments like endosomes and lysosomes.[2][6]

-

Linker Cleavage & Payload Release: Inside the cell, the linker is cleaved by specific triggers, such as low pH or lysosomal enzymes, releasing the active camptothecin payload.[6][7][8]

-

Topoisomerase I Inhibition: The released, membrane-permeable payload can then diffuse into the nucleus, where it inhibits topoisomerase I, leading to cell death.[1]

-

Bystander Effect: A crucial feature of many camptothecin-based ADCs is the "bystander effect." The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring tumor cells, including those that may not express the target antigen.[9][10][][12] This is particularly important for treating heterogeneous tumors.[10][12]

The Critical Role and Chemistry of Cleavable Linkers

The linker is arguably the most critical design element of an ADC, as it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the tumor microenvironment or inside the cancer cell.[7][9][] For camptothecin-based ADCs, which rely on the bystander effect, cleavable linkers are almost exclusively used.[7][]

These linkers are designed to be sensitive to conditions prevalent in tumor tissues or within lysosomes.[8]

Enzyme-Cleavable Linkers

These are the most common types of linkers used in clinically approved camptothecin ADCs. They incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are highly active in the lysosomal compartments of tumor cells.[4][14]

-

Dipeptide Linkers (e.g., Valine-Citrulline, Val-Ala): The valine-citrulline (Val-Cit) dipeptide is a well-established motif cleaved efficiently by cathepsin B.[8][15] It is often connected to a self-immolative spacer, such as para-aminobenzyl alcohol (PABC), which spontaneously releases the unmodified payload after the peptide bond is cleaved.[15] Trastuzumab deruxtecan (Enhertu®) utilizes a similar tetrapeptide (Gly-Phe-Gly-Gly, GGFG) linker that is also susceptible to enzymatic cleavage.[10][16]

pH-Sensitive Linkers

These linkers employ acid-labile chemical groups, such as hydrazones, that are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4][8] Sacituzumab govitecan (Trodelvy®) utilizes a CL2A linker, which is pH-sensitive and facilitates the release of SN-38 in the acidic tumor microenvironment or within lysosomes.[8][17][18]

Glucuronide Linkers

This technology relies on β-glucuronidase, an enzyme found at high concentrations in lysosomes and in the necrotic regions of tumors.[7][14] A β-glucuronide moiety is attached to a self-immolative spacer.[15] Upon cleavage by the enzyme, the spacer releases the active payload. This linker type offers high plasma stability and efficient payload release in the target environment.[15]

Comparative Data of Key Camptothecin-Based ADCs

The design choices for the linker and payload profoundly impact the ADC's properties, including its drug-to-antibody ratio (DAR), stability, and potency.

| ADC Name (Brand) | Target Antigen | Payload | Linker Type | Linker Name | Average DAR |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | Enzymatically Cleavable (Tetrapeptide) | Maleimido-GGFG-PABC | ~8 |

| Sacituzumab govitecan (Trodelvy®) | TROP-2 | SN-38 | pH-Sensitive (Hydrolysable) | CL2A | ~7.6 |

| Exatecan mesylate-based ADCs (investigational) | Various | Exatecan | Enzymatically Cleavable (Peptide) | e.g., MC-GGFG-PABC | Varies |

Data compiled from multiple sources.[2][10][16][17][18][19][20]

Note: A higher DAR, like that of Enhertu®, means more payload molecules are delivered per antibody, which can enhance potency.[10] However, high DARs can also increase the risk of aggregation and impact pharmacokinetics if not managed with appropriate linker chemistry.[21]

Key Experimental Protocols

Reproducible and rigorous experimental evaluation is fundamental to ADC development. Below are generalized protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.

Methodology:

-

Cell Culture: Culture target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., MDA-MB-468) cancer cells in appropriate media.[22]

-

Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.[22]

-

Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells.[22]

-

Incubation: Incubate the treated cells for a period of 72 to 120 hours.[22]

-

Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the percentage of viable cells relative to an untreated control.

-

Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Bystander Effect Assay

Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[22]

Methodology:

-

Cell Preparation: Co-culture antigen-positive cells (e.g., SK-BR-3) with antigen-negative cells (e.g., MDA-MB-468) at various ratios.[16][23] Often, one cell line is labeled with a fluorescent marker (e.g., GFP) for identification.[22]

-

Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.[23]

-

Incubation: Incubate for 72-120 hours.

-

Analysis: Use flow cytometry or high-content imaging to quantify the viability of the antigen-negative cell population specifically. A reduction in the viability of the antigen-negative cells in the co-culture compared to a monoculture control indicates a bystander effect.[23]

Protocol 3: Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.[9]

Methodology:

-

Incubation: Incubate the ADC in plasma (e.g., mouse or human) at 37°C for various time points (e.g., 0, 24, 48, 168 hours).

-

ADC Capture: At each time point, capture the intact ADC from the plasma sample using an anti-human IgG antibody, often coupled to magnetic beads (immunoprecipitation).[16]

-

Analysis: Analyze the captured ADC using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the drug-to-antibody ratio over time. A decrease in DAR indicates linker instability and payload release.

-

Free Payload Quantification: Analyze the plasma supernatant to quantify the amount of released free payload, typically by LC-MS/MS.

Conclusion and Future Directions

The linkers used in camptothecin-based ADCs are sophisticated chemical tools that are fundamental to the success of these targeted therapies. Enzyme-cleavable peptide and pH-sensitive linkers have demonstrated clinical validation, enabling potent and selective delivery of topoisomerase I inhibitors. Future research is focused on developing novel linker technologies with improved stability and more controlled release mechanisms to further widen the therapeutic index.[24] This includes exploring dual-payload ADCs, novel conjugation strategies for site-specific payload placement, and linkers that respond to a wider array of tumor-specific stimuli, promising an even more precise and powerful generation of cancer therapeutics.[25]

References

- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 2. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 15. genemedi.net [genemedi.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. FDA Approves Sacituzumab Govitecan for Triple-Negative Breast Cancer | Biopharma PEG [biochempeg.com]

- 18. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]

- 20. Trodelvy (Sacituzumab Govitecan) | BroadPharm [broadpharm.com]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

The Pivotal Role of Topoisomerase I Inhibitors in Revolutionizing Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is being reshaped by the ascendancy of antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to tumor cells. Among the various payloads utilized, topoisomerase I (TOP1) inhibitors have emerged as a particularly effective and versatile class, leading to the development of highly successful ADCs. This guide provides a comprehensive overview of the core principles, preclinical and clinical data, and experimental methodologies related to the integration of TOP1 inhibitors in ADC design.

The Mechanism of Action: Inducing Catastrophic DNA Damage

Topoisomerase I is a crucial nuclear enzyme responsible for alleviating torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then resealing the breaks.[1][2][3] TOP1 inhibitors, such as the camptothecin derivatives SN-38 and exatecan, exert their cytotoxic effects by binding to the TOP1-DNA complex.[1][4][5] This binding prevents the re-ligation of the single-strand break, leading to the formation of a stable TOP1 cleavage complex (TOP1cc).[1][6][7]

The collision of the replication fork with this stabilized TOP1cc results in the conversion of the single-strand break into a permanent and lethal double-strand break.[2][8] This irreversible DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2][9] Cancer cells, with their high rates of proliferation and reliance on DNA replication, are particularly susceptible to this mechanism of action.[6][7]

Mechanism of Topoisomerase I and its inhibition.

Rationale for TOP1 Inhibitors as ADC Payloads

The conjugation of TOP1 inhibitors to monoclonal antibodies offers several advantages that address the limitations of traditional chemotherapy, such as off-target toxicity and poor tumor penetration.[1][2]

-

Targeted Delivery: ADCs selectively deliver the TOP1 inhibitor payload to tumor cells that overexpress a specific surface antigen, thereby increasing the therapeutic index and minimizing systemic exposure.[9][10]

-

Enhanced Potency: The high potency of TOP1 inhibitors like SN-38 and deruxtecan derivatives means that a smaller amount of the drug is needed to achieve a therapeutic effect, which is crucial for the drug-to-antibody ratio (DAR) considerations in ADC design.[1][11]

-

Bystander Effect: Many TOP1 inhibitor payloads are membrane-permeable, allowing them to diffuse from the target cancer cell into adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect".[6][8][12][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[6][7]

Key Components of TOP1 Inhibitor ADCs

The efficacy and safety of a TOP1 inhibitor ADC are determined by the interplay of its three main components: the antibody, the linker, and the payload.

Structure and mechanism of a TOP1 inhibitor ADC.

Antibody

The monoclonal antibody provides the specificity of the ADC by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues. Examples of target antigens for approved TOP1 inhibitor ADCs include TROP-2 for sacituzumab govitecan and HER2 for trastuzumab deruxtecan.[1][6]

Linker

The linker connects the payload to the antibody and plays a critical role in the stability and efficacy of the ADC.[1] It must be stable in systemic circulation to prevent premature release of the payload, but also be efficiently cleaved within the tumor microenvironment or inside the cancer cell to release the active drug.[1][8]

-

Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor, such as lower pH in lysosomes or the presence of certain enzymes like cathepsins.[1] For instance, sacituzumab govitecan utilizes a hydrolyzable CL2A linker, while trastuzumab deruxtecan employs a protease-cleavable GGFG linker.[1][14]

-

Non-Cleavable Linkers: These linkers rely on the degradation of the antibody itself within the lysosome to release the payload.

Payload

The payload is the cytotoxic component of the ADC. For TOP1 inhibitor ADCs, these are typically potent derivatives of camptothecin.[4]

-

SN-38: The active metabolite of irinotecan, used in sacituzumab govitecan (Trodelvy).[8][9][10][15]

-

Deruxtecan (DXd): A highly potent exatecan derivative, used in trastuzumab deruxtecan (Enhertu).[4][6][16]

Clinical Landscape of TOP1 Inhibitor ADCs

Several TOP1 inhibitor ADCs have gained regulatory approval and have demonstrated significant clinical benefit in various solid tumors.

Sacituzumab Govitecan (Trodelvy®)

Sacituzumab govitecan is an ADC composed of an anti-TROP-2 antibody, a cleavable CL2A linker, and the payload SN-38.[1][10] It is approved for the treatment of metastatic triple-negative breast cancer (TNBC) and other solid tumors.[10][15]

| Clinical Trial (ASCENT) | Sacituzumab Govitecan | Chemotherapy |

| Indication | Metastatic TNBC | Metastatic TNBC |

| Progression-Free Survival (PFS) | 5.6 months | 1.7 months |

| Overall Survival (OS) | 12.1 months | 6.7 months |

| Objective Response Rate (ORR) | 35% | 5% |

| Common Grade ≥3 Adverse Events | Neutropenia, Diarrhea | Varies by agent |

Data from the ASCENT trial as reported in various sources.[15]

Trastuzumab Deruxtecan (Enhertu®)

Trastuzumab deruxtecan is an ADC composed of an anti-HER2 antibody, a cleavable GGFG linker, and the payload deruxtecan (DXd).[16] It has shown remarkable efficacy in HER2-positive and HER2-low metastatic breast cancer, as well as other HER2-expressing solid tumors.[17][18]

| Clinical Trial (DESTINY-Breast03) | Trastuzumab Deruxtecan | Trastuzumab Emtansine (T-DM1) |

| Indication | HER2-Positive Metastatic Breast Cancer | HER2-Positive Metastatic Breast Cancer |

| Progression-Free Survival (PFS) | 28.8 months | 6.8 months |

| Overall Survival (OS) | Not Reached | Not Reached |

| Objective Response Rate (ORR) | 79.7% | 34.2% |

| Common Grade ≥3 Adverse Events | Neutropenia, Anemia, Interstitial Lung Disease (ILD) | Thrombocytopenia, Anemia |

Data from the DESTINY-Breast03 trial.[19][20]

| Clinical Trial (DESTINY-Breast09) | Trastuzumab Deruxtecan + Pertuzumab | Taxane, Trastuzumab, and Pertuzumab (THP) |

| Indication | 1st-Line HER2-Positive Metastatic Breast Cancer | 1st-Line HER2-Positive Metastatic Breast Cancer |

| Progression-Free Survival (PFS) | 40.7 months | 26.9 months |

| Objective Response Rate (ORR) | 85.1% | 78.6% |

| Common Grade ≥3 Adverse Events | Neutropenia, Anemia, Febrile Neutropenia, ILD | Neutropenia, Febrile Neutropenia, Diarrhea |

Data from the DESTINY-Breast09 trial.[17]

Key Experimental Protocols in ADC Development

The preclinical evaluation of TOP1 inhibitor ADCs involves a series of in vitro and in vivo assays to characterize their potency, specificity, and therapeutic window.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the potency of an ADC and its specificity for target-expressing cells.[21][22][23]

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Seeding: Seed antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cells in 96-well plates and allow them to adhere overnight.[24]

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload.

-

Incubation: Incubate the cells for a period of 3-5 days.

-

Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.

In vitro cytotoxicity assay workflow.

Bystander Effect Assays

These assays are designed to evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[22]

Objective: To determine if the ADC can induce cell death in a co-culture of antigen-positive and antigen-negative cells.

Methodology:

-

Cell Labeling: Label antigen-positive and antigen-negative cells with different fluorescent dyes (e.g., GFP and mCherry).

-

Co-culture: Seed the labeled cells together in a 96-well plate at a defined ratio.

-

ADC Treatment: Treat the co-culture with the ADC.

-

Imaging and Analysis: Use high-content imaging to quantify the number of viable cells of each population over time. A reduction in the antigen-negative cell population indicates a bystander effect.

In Vivo Efficacy Studies

Animal models are essential for evaluating the anti-tumor activity and safety profile of an ADC before it can proceed to clinical trials.[25][26]

Objective: To assess the tumor growth inhibition (TGI) of the ADC in a xenograft or patient-derived xenograft (PDX) mouse model.[16][27]

Methodology:

-

Tumor Implantation: Implant human cancer cells (xenograft) or a patient's tumor tissue (PDX) subcutaneously into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size.

-

Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ADC, control antibody, free payload). Administer the treatments intravenously according to a specified dosing schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis). Calculate TGI and assess statistical significance.

In vivo efficacy study workflow.

Future Perspectives

The success of TOP1 inhibitor-based ADCs has spurred further research and development in this area. Future directions include:

-

Novel Payloads: Development of new TOP1 inhibitors with improved potency, solubility, and bystander activity.[7]

-

Combination Therapies: Investigating the synergistic effects of TOP1 inhibitor ADCs with other anti-cancer agents, such as PARP inhibitors and immune checkpoint inhibitors, to overcome resistance and enhance efficacy.[6][7][28]

-

New Targets: Identifying novel tumor-associated antigens to expand the application of TOP1 inhibitor ADCs to a wider range of cancers.

-

Optimized Linker and Conjugation Technologies: Engineering linkers with improved stability and cleavage kinetics, and developing site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.

References

- 1. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. mdpi.com [mdpi.com]

- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indianpharmanetwork.in [indianpharmanetwork.in]

- 10. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. techbullion.com [techbullion.com]

- 14. researchgate.net [researchgate.net]

- 15. droracle.ai [droracle.ai]

- 16. [Development of New ADC Technology with Topoisomerase I Inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. astrazeneca.com [astrazeneca.com]

- 18. ENHERTU® (fam-trastuzumab deruxtecan-nxki) reduced the risk of disease recurrence or death by 53% vs. T-DM1 in patients with high-risk HER2-positive early breast cancer following neoadjuvant therapy in DESTINY-Breast05 Phase III trial [astrazeneca-us.com]

- 19. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]

- 20. Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 21. biocompare.com [biocompare.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]

- 26. researchgate.net [researchgate.net]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

This technical guide provides a comprehensive overview of the solubility and stability of the drug-linker conjugate MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the core physicochemical properties, experimental protocols for assessment, and the underlying biological pathways associated with its cytotoxic payload.

Introduction

This compound is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises a potent cytotoxic agent, MDCPT (a camptothecin derivative), a hydrophilic PEG4 spacer, and a protease-cleavable Val-Lys-Gly tripeptide linker. The efficacy and safety of ADCs are critically dependent on the solubility and stability of the drug-linker component. Poor solubility can lead to challenges in formulation and manufacturing, while premature drug release in systemic circulation can result in off-target toxicity and reduced therapeutic efficacy.[1]

The MDCPT payload functions as a topoisomerase I inhibitor, which leads to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][3] The linker is engineered to be stable in the bloodstream and to be efficiently cleaved by lysosomal proteases upon internalization into target cells.

Quantitative Data Summary

The following tables summarize the key solubility and stability characteristics of this compound and its cytotoxic payload.

Table 1: Solubility Profile

| Solvent/Buffer System | Expected Solubility | Rationale/Comments |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common organic solvent for dissolving hydrophobic compounds.[4] |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Sparingly Soluble | The peptide and PEG4 spacer enhance aqueous solubility, but the hydrophobic nature of the MDCPT payload may limit overall solubility.[5] |

| Acidic Buffers (e.g., Acetate, pH 5.0-6.0) | Slightly Improved Solubility | The active lactone form of the camptothecin payload is favored at acidic pH, which can influence solubility characteristics.[6] |

Table 2: Stability Profile

| Condition | Key Stability Concern | Quantitative Data (for parent camptothecin) | Comments |

| Stock Solution | Long-term integrity | Stable for 6 months at -80°C and 1 month at -20°C (when protected from light).[7] | |

| Physiological pH (e.g., pH 7.4) | Lactone Ring Hydrolysis | At pH 7.3, the half-life of camptothecin's lactone ring is approximately 29.4 minutes.[4] At equilibrium, only about 20.9% remains in the active lactone form.[4] | The equilibrium between the active lactone and inactive carboxylate form is pH-dependent.[7][8] |

| Human Plasma (37°C) | Enzymatic Degradation & Payload Release | To be determined experimentally. | Plasma esterases and proteases can potentially cleave the linker, leading to premature payload release.[6] |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Protocol for Aqueous Solubility Assessment

Objective: To determine the quantitative solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetate Buffer, pH 5.5

-

DMSO (HPLC grade)

-

Deionized water

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

Methodology:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Create a standard curve by diluting the stock solution in DMSO to a range of known concentrations.

-

In separate microcentrifuge tubes, add an excess amount of the drug-linker to each of the aqueous buffers (PBS and Acetate Buffer).

-

Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Inject the diluted supernatant and the standards onto the HPLC system.

-

Quantify the concentration of the dissolved drug-linker in the supernatant by comparing its peak area to the standard curve.

-

The solubility is reported as the determined concentration in µg/mL or µM.

Protocol for Plasma Stability Assessment

Objective: To evaluate the stability of this compound in human plasma by monitoring the release of the free MDCPT payload over time.

Materials:

-

This compound

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation agent)

-

37°C incubator

-

LC-MS/MS system

Methodology:

-

Spike a known concentration of this compound into pre-warmed human plasma to a final concentration of, for example, 10 µM.

-

Immediately collect a sample at time zero (T=0) by transferring an aliquot of the plasma mixture into a tube containing cold acetonitrile to precipitate plasma proteins and quench the reaction.

-

Incubate the remaining plasma sample at 37°C.

-

Collect additional aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours) and immediately quench them with cold acetonitrile.

-

Vortex all samples vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to clean tubes for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact drug-linker and the released free MDCPT payload.

-

Plot the concentration of the intact drug-linker versus time to determine its degradation rate and half-life in plasma.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways.

Caption: Experimental workflow for solubility and stability assessment.

Caption: MDCPT-induced DNA damage and apoptosis signaling pathway.

References

- 1. thesolubilitycompany.com [thesolubilitycompany.com]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacology of camptothecin and its derivatives] [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: A Core Component of Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components, mechanism of action, and experimental protocols associated with the advanced drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. This molecule is a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy.

Core Components and Chemical Structure

This compound is a sophisticated chemical entity designed for optimal performance as a drug-linker in ADCs. It is comprised of several key functional units, each with a specific role in the overall efficacy and safety of the final therapeutic.

Component Breakdown:

-

MP (Maleimidopropionyl): This maleimide-containing group serves as the conjugation point to the monoclonal antibody (mAb). It forms a stable covalent bond with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. The PEG4 unit enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by creating a steric shield around the hydrophobic payload.[1][]

-

Val-Lys-Gly (Valine-Lysine-Glycine): A tripeptide sequence that functions as a protease-cleavable linker. This linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment and within cancer cell lysosomes.[1][3]

-

7-MAD-MDCPT (7-aminomethyl-10,11-methylenedioxycamptothecin derivative): This is the cytotoxic payload, a potent derivative of camptothecin. Camptothecins are topoisomerase I inhibitors. Upon cleavage of the linker, two active payload species are released: 7-aminomethyl-10,11-methylenedioxycamptothecin (AMDCPT) and its corresponding glycine adduct (G-AMDCPT).[1][3][4]

The complete chemical structure can be represented by the following SMILES notation: CC[C@@]1(O)C(=O)OCc2c1cc1-c3nc4cc5OCOc5cc4c(CNC(=O)CNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)C(C)C)c3Cn1c2=O[5]

Mechanism of Action and Signaling Pathway

The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of the cytotoxic payload to cancer cells.

-

Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Lys-Gly linker.[6]

-

Topoisomerase I Inhibition: The released 7-MAD-MDCPT payload diffuses into the nucleus and binds to the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.[1]

-

DNA Damage and Cell Cycle Arrest: The persistence of these single-strand breaks leads to the formation of double-strand breaks when encountered by the replication fork. This triggers a DNA damage response (DDR).[7]

-

Apoptosis Induction: The extensive DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways.[1][8] This, in turn, activates downstream effectors such as Chk1 and Chk2, leading to cell cycle arrest and the initiation of apoptosis through both p53-dependent and -independent pathways.[9][10]

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Camptothecin-induced DNA damage and apoptotic signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for ADCs incorporating camptothecin derivatives and cleavable linkers. While specific data for this compound may vary depending on the antibody and target, these values provide a representative overview of the expected performance.

Table 1: In Vitro Cytotoxicity of Camptothecin-Based ADCs

| Cell Line | Target Antigen Expression | ADC Construct | IC50 (nM) | Reference |

| SHP-77 | DLL3 | 7300-LP3004 (Camptothecin derivative with PEGylated linker) | 39.74 | [11] |

| SHP-77 | DLL3 | 7300-LP2004 (Camptothecin derivative with PEGylated linker) | 32.17 | [11] |

| N87 | HER2 (High) | Thailanstatin-based ADC (DAR >3.5) | ~0.17 - ~0.53 | [12] |

| BT474 | HER2 (High) | Thailanstatin-based ADC (DAR >3.5) | ~0.17 - ~0.53 | [12] |

| U87MG | Integrin αVβ3 | MMAE with GPLG linker | 22.27 | [13] |

Table 2: In Vivo Efficacy of a Val-Lys-Gly Camptothecin ADC

| Tumor Model | ADC Dose | Outcome | Reference |

| Various mouse xenografts | ≤3 mg/kg (single administration) | Tumor regressions and complete responses | [3] |

| Rat toxicology study | 60 mg/kg (weekly for 4 weeks) | Well-tolerated | [3] |

Table 3: Pharmacokinetic Properties

| ADC Component | Property | Observation | Reference |

| PEGylated Linker | Half-life | Prolonged half-life and enhanced animal tolerability | [14][15] |

| PEGylated Linker | Clearance | Slower clearance rates | [16] |

| Val-Lys-Gly-CPT ADC | Serum Stability | High serum stability, PK profile similar to unconjugated antibody | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of ADCs using this compound.

Synthesis of the Val-Lys-Gly Tripeptide Linker

A standard Fmoc-based solid-phase peptide synthesis (SPPS) approach can be utilized.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)

-

Coupling agent (e.g., HCTU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM, diethyl ether)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling (Lys):

-

Deprotect the resin with 20% piperidine in DMF.

-

Wash thoroughly with DMF.

-

Couple Fmoc-Lys(Boc)-OH using HCTU and DIPEA in DMF for 2 hours.

-

Wash with DMF.

-

-

Second Amino Acid Coupling (Val):

-

Deprotect the resin-bound Lysine.

-

Wash with DMF.

-

Couple Fmoc-Val-OH as described above.

-

Wash with DMF.

-

-

Third Amino Acid Coupling (Gly):

-

Deprotect the resin-bound Valine.

-

Wash with DMF.

-

Couple Fmoc-Gly-OH as described above.

-

Wash with DMF.

-

-

Final Fmoc Deprotection: Treat with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.[17]

Note: The PEG4 spacer and maleimide group are typically added sequentially to the N-terminus of the peptide either on-resin or in solution phase.

ADC Conjugation Workflow

Caption: General workflow for ADC conjugation.

Protocol:

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS).

-

Add a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

-

Purification of Reduced Antibody: Remove excess reducing agent using a desalting column.

-

Conjugation Reaction:

-

Dissolve the this compound drug-linker in DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.

-

Incubate at room temperature for 1 hour.

-

-

Purification of the ADC: Purify the ADC from unconjugated drug-linker using size exclusion chromatography (SEC).

-

Characterization: Determine the drug-to-antibody ratio (DAR) and purity using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.[1][18]

In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the IC50 value of the ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Purified ADC

-

96-well cell culture plates

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

Protocol:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells.

-

Incubation: Incubate the plates for 72-120 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Solubilize the formazan crystals.

-

Data Analysis: Measure absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[19]

Bystander Killing Effect Assay

Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

Protocol:

-

Cell Co-culture: Co-culture antigen-positive cells with antigen-negative cells (labeled with a fluorescent marker like GFP) at various ratios.

-

ADC Treatment: Treat the co-culture with the ADC.

-

Monitoring: Monitor the viability of the GFP-labeled antigen-negative cells over time using fluorescence microscopy or flow cytometry.[9][20][21]

Experimental Workflow for Bystander Effect Assay

Caption: Workflow for assessing the in vitro bystander effect of an ADC.

Drug-to-Antibody Ratio (DAR) Determination by HIC

Objective: To determine the average number of drug-linkers conjugated to each antibody.

Protocol:

-

HIC Separation:

-

Use a HIC column (e.g., Butyl-NPR) on an HPLC system.

-

Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Inject the purified ADC sample.

-

Elute the ADC species with a decreasing salt gradient.

-

-

Data Analysis:

Conclusion

The this compound drug-linker represents a highly engineered and promising platform for the development of next-generation antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, including stability, solubility, and targeted payload release. The potent camptothecin payload, combined with a protease-cleavable linker, offers a powerful mechanism for inducing cancer cell death. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs based on this innovative technology, facilitating further research and development in the field of targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Immunomart [immunomart.com]

- 6. Replication‐mediated DNA damage by camptothecin induces phosphorylation of RPA by DNA‐dependent protein kinase and dissociates RPA:DNA‐PK complexes | The EMBO Journal [link.springer.com]

- 7. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. agilent.com [agilent.com]

- 21. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

An In-depth Technical Guide to the Discovery and Development of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of the antibody-drug conjugate (ADC) linker-payload, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. This novel therapeutic conjugate combines a potent topoisomerase I inhibitor, 7-aminomethyl-10,11-methylenedioxy camptothecin (MDCPT), with a sophisticated linker system designed for enhanced stability and targeted delivery. This document details the mechanism of action, synthesis, and protocols for the conjugation, characterization, and evaluation of ADCs utilizing this technology. Quantitative data from in vitro and in vivo studies are presented to illustrate the potential of this platform in oncology research and development.

Introduction

Antibody-drug conjugates represent a paradigm shift in targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergistic interplay of its three core components: the antibody, the cytotoxic payload, and the linker. This compound is a state-of-the-art drug-linker conjugate designed for the development of next-generation ADCs.

The payload, a derivative of the natural alkaloid camptothecin, is a potent inhibitor of topoisomerase I, a crucial enzyme in DNA replication and repair.[1][2] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. The linker system is a sophisticated construct featuring a maleimide group for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a protease-cleavable valine-lysine-glycine tripeptide, ensuring payload release within the tumor microenvironment.[3]

Mechanism of Action and Signaling Pathway

The cytotoxic activity of the released 7-MAD-MDCPT payload is initiated by its interaction with the topoisomerase I-DNA complex. By stabilizing this complex, the payload prevents the re-ligation of single-strand DNA breaks generated during DNA replication. These single-strand breaks are subsequently converted into cytotoxic double-strand breaks, which activate the DNA damage response (DDR) machinery. The primary signaling pathways activated are the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) pathways, which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[3][4][5] This cascade of events leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[4][5]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that involves the synthesis of the camptothecin payload followed by the construction and conjugation of the linker. The detailed synthetic schemes are often proprietary and can be found in patent filings such as WO2019195665A1.

Synthesis of the Drug-Linker Conjugate

The synthesis of this compound is detailed in patent WO2019195665A1. A representative synthetic scheme is as follows:

-

Synthesis of the Payload (7-MAD-MDCPT): The synthesis begins with the appropriate camptothecin precursor, which is functionalized at the 7-position to introduce an aminomethyl group. The 10,11-methylenedioxy group is typically incorporated early in the synthesis of the camptothecin core.

-

Peptide Synthesis: The Val-Lys(Boc)-Gly tripeptide is synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies. The lysine side chain is protected with a tert-butyloxycarbonyl (Boc) group.

-

Linker Assembly:

-

The protected tripeptide is coupled to the aminomethyl group of the payload.

-

The N-terminus of the tripeptide is then deprotected and coupled to the maleimido-PEG4-acid linker component.

-

-

Deprotection: The Boc protecting group on the lysine side chain is removed under acidic conditions to yield the final drug-linker conjugate, this compound.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (DMSO)

-

N-acetylcysteine

-

Desalting columns (e.g., Sephadex G-25)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

-

Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column, exchanging the buffer to PBS.[1]

-

-

Conjugation Reaction:

-

Dissolve the this compound in DMSO to a concentration of 10 mM.

-

Add the drug-linker solution to the reduced antibody at a molar ratio of 5-10 fold excess.

-

Incubate at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using a SEC system to remove unconjugated drug-linker and other small molecules.[3]

-

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.[6]

Materials:

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the purified ADC.

-

Elute the ADC species with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Integrate the peaks corresponding to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

-

The weighted average DAR is calculated from the relative peak areas of the different species.

In Vitro Cytotoxicity Assay

This protocol is for determining the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Purified ADC

-

Free Gly-7-MAD-MDCPT payload

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

-